![molecular formula C17H18N3O2+ B280529 1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium](/img/structure/B280529.png)
1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium is a chemical compound that belongs to the benzimidazole class. This compound has attracted significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress. Furthermore, this compound has been shown to have low toxicity in normal cells, suggesting its potential as a safe and effective treatment option.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium in lab experiments is its potential as a fluorescent probe for detecting metal ions. However, its synthesis method is complex and time-consuming, which may limit its use in some experiments. Furthermore, more research is needed to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for research on 1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium. One direction is to further investigate its anti-cancer properties and potential use as a cancer treatment. Another direction is to explore its potential use as an anti-inflammatory agent for treating inflammatory diseases such as arthritis. Furthermore, more research is needed to fully understand its mechanism of action and potential applications as a fluorescent probe for detecting metal ions.
Synthesemethoden
The synthesis of 1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium can be achieved through a multistep process. The first step involves the reaction between 4-(methoxycarbonyl)benzaldehyde and o-phenylenediamine to form 4-(methoxycarbonyl)benzyl-o-phenylenediamine. The second step involves the reaction between 4-(methoxycarbonyl)benzyl-o-phenylenediamine and methyl iodide to form the desired compound.
Wissenschaftliche Forschungsanwendungen
1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium has potential applications in various scientific research fields. It has been studied for its anti-cancer properties, with promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties, with potential applications in treating inflammatory diseases such as arthritis. Furthermore, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions.
Eigenschaften
Molekularformel |
C17H18N3O2+ |
---|---|
Molekulargewicht |
296.34 g/mol |
IUPAC-Name |
methyl 4-[(3-amino-2-methylbenzimidazol-1-ium-1-yl)methyl]benzoate |
InChI |
InChI=1S/C17H18N3O2/c1-12-19(15-5-3-4-6-16(15)20(12)18)11-13-7-9-14(10-8-13)17(21)22-2/h3-10H,11,18H2,1-2H3/q+1 |
InChI-Schlüssel |
MDHLUBUFKPJUGZ-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C2=CC=CC=C2N1N)CC3=CC=C(C=C3)C(=O)OC |
Kanonische SMILES |
CC1=[N+](C2=CC=CC=C2N1N)CC3=CC=C(C=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.